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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Membrane Type 1-Matrix

Metalloproteinase (MT1-MMP, also known as MMP-14), a critical enzyme in cellular invasion,

tissue remodeling, and signaling. We will explore its diverse substrate portfolio, the complex

mechanisms governing its activity and degradation, and its role in key signaling pathways. This

guide also includes detailed experimental protocols and a summary of its relevance as a

therapeutic target.

Introduction to MT1-MMP (MMP-14)
Membrane Type 1-Matrix Metalloproteinase is a zinc-dependent endopeptidase anchored to

the cell membrane through a type-I transmembrane domain.[1][2] Unlike most secreted MMPs,

its localization on the cell surface allows for focused proteolytic activity, making it a potent

modifier of the pericellular environment.[3] MT1-MMP plays a crucial role in physiological

processes like skeletal development and wound healing, but its activity is also heavily

implicated in pathological conditions, particularly cancer cell invasion and metastasis, where it

is considered a key facilitator.[2][3][4] Its functions extend beyond simple matrix degradation to

include the activation of other proteases and the modulation of cellular signaling pathways.[2]

[5]
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MT1-MMP possesses a broad substrate specificity, enabling it to cleave a wide array of

extracellular and cell-surface molecules. This versatility is central to its role in regulating the

cellular microenvironment, cell migration, and intercellular communication. A consensus

substrate sequence has been identified as P-X-G/P-L at the P3-P1' positions, though variations

exist.[6]

The substrates of MT1-MMP can be broadly categorized as follows:

Extracellular Matrix (ECM) Components: MT1-MMP is a primary collagenase, crucial for

initiating the degradation of fibrillar collagens, which are resistant to most other proteases.[3]

[5] Its ability to degrade these structural proteins is essential for creating paths for migrating

cells.[3]

Zymogen Activation: It acts as a key activator for other MMPs, most notably pro-MMP-2

(gelatinase A), creating a cascade of proteolytic activity.[4][5][7]

Cell-Surface Proteins: By cleaving receptors and adhesion molecules, MT1-MMP directly

alters cell-matrix and cell-cell interactions, promoting cell motility.[7][8]

Bioactive Molecules: It processes a variety of signaling molecules, including chemokines and

growth factors, thereby regulating inflammation, angiogenesis, and cell signaling.[9][10]

Table 1: Known Substrates of MT1-MMP
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Substrate Category Substrate Example
Representative
Cleavage Site

Biological
Consequence

ECM Proteins Type I, II, III Collagens Gly-Leu / Gly-Ile

Initiates degradation

of fibrillar collagen,

enabling cell invasion.

[3][5]

Fibronectin Multiple sites

Disrupts fibronectin

matrix, promotes cell

migration, and can

generate pro-

inflammatory

fragments.[5][11][12]

[13]

Laminin-5 (γ2 subunit) Ala-Gln
Promotes cell

migration.[9]

Aggrecan
Asn³⁴¹-Phe³⁴²

("aggrecanase" site)

Degrades cartilage

matrix.[12][14]

Vitronectin, Tenascin Not specified ECM remodeling.[9]

Zymogens pro-MMP-2 Asn-Leu

Activation of MMP-2,

leading to further

degradation of

denatured collagens

and basement

membrane

components.[5][7]

pro-MMP-13

(Collagenase-3)
Glu-Leu

Activation of a potent

collagenase,

amplifying collagen

degradation.[5][9]

pro-MMP-8

(Collagenase-2)
Not specified

Activation of

neutrophil

collagenase.[9]
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Cell-Surface Proteins CD44 Thr¹³⁰-Gln²⁶⁵

Promotes cell

detachment from the

matrix and enhances

migration.[5][8]

Syndecan-1 Ala²⁴³-Ser

Shedding of the

ectodomain promotes

cell migration.[8]

ICAM-1 Not specified

Shedding of the

adhesion molecule at

the leading edge of

migrating cells.[8]

MUC1 Multiple sites

Shedding of the

mucin, potentially

altering cell adhesion

and signaling.[15]

VEGFR-1 Not specified

Cleavage may shift

signaling balance

towards pro-

angiogenic VEGFR-2

activity.[12]

Bioactive Molecules pro-TNF-α Ala-Val
Release of active,

soluble TNF-α.[10]

IL-8 Not specified

Processing of the

neutrophil chemokine.

[10]

SDF-1 (CXCL12) Not specified
Inactivation of the

chemokine.[9]

Connective Tissue

Growth Factor (CTGF)
Ala¹⁸¹-Tyr¹⁸²

May disengage

matrix-binding

domains from

signaling domains.[13]
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Regulation and Degradation of MT1-MMP
The potent activity of MT1-MMP is tightly controlled through multiple mechanisms, including

transcriptional regulation, trafficking, and several modes of degradation and inactivation.

Autocatalytic and Non-Autocatalytic Shedding
A primary mechanism for downregulating MT1-MMP activity at the cell surface is through

proteolytic shedding, which can occur via several pathways:

Autocatalytic Processing: Active MT1-MMP can cleave itself in an intermolecular process.

[16] A primary cleavage at Gly²⁸⁴-Gly²⁸⁵ in the hinge region, followed by a second cleavage

at Ala²⁵⁵-Ile²⁵⁶ within the catalytic domain, results in the release of an inactive 18 kDa soluble

fragment and leaves an inactive 44 kDa fragment bound to the membrane.[16][17] This

process effectively terminates the enzyme's activity.[16]

Non-Autocatalytic Shedding: Other proteases, including members of the ADAM (A

Disintegrin and Metalloproteinase) family, can cleave MT1-MMP in its stem region to release

a larger, catalytically active soluble ectodomain (~50-52 kDa).[16][18] This may broaden the

enzyme's sphere of influence to the pericellular space.[18] Additionally, MT3-MMP and

ADAMTS9 have been reported to degrade MT1-MMP.[16][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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